3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime
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Overview
Description
3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime is a complex organic compound that features a chlorophenyl group, a methylphenyl hydrazono group, and an oxopropanal moiety with an O-methyloxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hydrazone: Reacting 4-methylphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Introduction of the chlorophenyl group: Using a chlorophenyl derivative in a substitution reaction to attach the chlorophenyl group to the hydrazone.
Oxopropanal formation: Oxidizing the intermediate to introduce the oxopropanal moiety.
O-methyloxime formation: Reacting the oxopropanal with methoxyamine to form the O-methyloxime group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can modify the functional groups, potentially converting the oxime to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules or as a reagent in organic reactions.
Biology
In biological research, derivatives of this compound could be studied for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it exhibits biological activity.
Industry
In industrial applications, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime exerts its effects would depend on its specific application. For example, if it has biological activity, it might interact with specific enzymes or receptors in the body, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal: Lacks the O-methyloxime group.
3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-ethyloxime: Similar structure but with an ethyloxime group instead of methyloxime.
Uniqueness
The presence of the O-methyloxime group in 3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime might confer unique chemical properties, such as increased stability or reactivity, compared to similar compounds.
Properties
IUPAC Name |
(2E,3E)-1-(4-chlorophenyl)-3-methoxyimino-2-[(4-methylphenyl)hydrazinylidene]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-12-3-9-15(10-4-12)20-21-16(11-19-23-2)17(22)13-5-7-14(18)8-6-13/h3-11,20H,1-2H3/b19-11+,21-16+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMJTUCDKSVTCV-BRRLLNCPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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